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In the landscape of peptide-based drug discovery and chemical biology, the use of non-
canonical amino acids is a critical strategy for engineering molecules with enhanced
therapeutic properties. Boc-2,6-Dimethyl-D-Phenylalanine is a premier example of such a
specialized building block. This guide serves as a technical resource for researchers and drug
development professionals, offering in-depth information on its molecular characteristics,
synthesis, and analytical validation.

The compound's structure is defined by three key features:

e The D-Enantiomer: The use of a D-amino acid provides inherent resistance to degradation
by endogenous proteases, a common challenge in peptide drug development.

e N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of
modern organic synthesis, offering robust protection of the a-amino group under a wide
range of conditions while allowing for facile, selective removal under acidic conditions.[1]

e 2,6-Dimethyl Substitution: The two methyl groups on the phenyl ring introduce significant
steric hindrance. This modification is not merely an addition of bulk; it is a strategic design
element that restricts the rotational freedom (the x1 dihedral angle) of the side chain. This
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conformational lock can be exploited to induce specific secondary structures (e.g., B-turns) in
a peptide backbone, leading to higher receptor affinity and selectivity.

This guide will elucidate the core properties of Boc-2,6-Dimethyl-D-Phenylalanine, providing
the foundational knowledge necessary for its effective application in complex synthetic
workflows.

Section 1: Core Molecular Profile and
Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
application in any synthetic or analytical protocol.

Molecular Identity and Weight

The molecular formula for Boc-2,6-Dimethyl-D-Phenylalanine is C1sH23NOa. Its molecular
weight is derived from the sum of the atomic weights of its constituent atoms.

Molecular Weight Calculation:

e Carbon (C): 16 atoms x 12.011 u =192.176 u

Hydrogen (H): 23 atoms x 1.008 u = 23.184 u

Nitrogen (N): 1 atom x 14.007 u = 14.007 u

Oxygen (O): 4 atoms x 15.999 u = 63.996 u

Total Molecular Weight = 293.363 g/mol

This value is consistent with that of its isomer, Boc-D-2,4-dimethylphenylalanine, which has an
identical molecular formula.[2]
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Identifier Value

(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,6-

UPAC Name dimethylphenyl)propanoic acid

Molecular Formula C16H23NO4

Molecular Weight 293.36 g/mol

CAS Number Not broadly available; specific to manufacturer.

Physicochemical Properties

The physical properties of this compound are crucial for handling, storage, and reaction setup.

Property Description Rationale / Comparison

) ) ) Similar to other N-Boc
White to off-white crystalline ) o
Appearance protected amino acids like
powder. ]
Boc-D-phenylalanine.[3][4]

) ) The Boc group and dimethyl-
Soluble in polar organic o
phenyl ring increase
o solvents (Methanol, Ethanol, _ o
Solubility ) ) lipophilicity compared to
DMF, DMSO); insoluble in

unprotected D-phenylalanine.
water and petroleum ether.

[5]

Recommended to maintain
Storage Store at 2-8°C. chemical stability and prevent

slow degradation over time.[5]

Section 2: Synthesis and Chemical Reactivity

The synthesis of Boc-2,6-Dimethyl-D-Phenylalanine is a multi-step process that leverages
modern organic chemistry techniques to build the sterically hindered side chain.

Synthetic Pathway

A plausible and efficient synthesis involves a palladium-catalyzed C-H dimethylation of a
suitable phenylalanine precursor, followed by N-terminal protection.[6] This state-of-the-art
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approach allows for the direct installation of the methyl groups onto the aromatic ring. An
alternative pathway could involve a Negishi coupling to construct the dimethylated phenyl ring
system prior to its attachment to the amino acid backbone.[7]

The final step in the synthesis is the well-established protection of the a-amino group using di-
tert-butyl dicarbonate (Boc20) under basic conditions.[1][8] This reaction proceeds via
nucleophilic attack of the amine on the Boc anhydride, yielding the stable N-Boc protected
product.[1]

Core Synthesis

Ref: 10 -
Phenylalanine Precursor | | ] Directed C-H N-Boc Protection
(e.g., 4-amino-L-Phe) Dimethylation (Bocz0, Base)
(Pd-catalyzed)

Boc-2,6-Dimethyl-
D-Phenylalanine

Click to download full resolution via product page

General synthetic workflow for Boc-2,6-Dimethyl-D-Phenylalanine.

Chemical Reactivity

The reactivity is dominated by the Boc group. It is stable to basic and nucleophilic conditions
but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in
dichloromethane (DCM).[1] This orthogonality is fundamental to its use in solid-phase peptide
synthesis (SPPS), where other protecting groups (e.g., on side chains) must remain intact.

Section 3: Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural
integrity of Boc-2,6-Dimethyl-D-Phenylalanine before its use in sensitive applications like
peptide synthesis.

Purity Assessment Identity Confirmation Correct Mass? Structural Elucidation Correct Structure?
(RP-HPLC) (Mass Spectrometry) (*H & 3C NMR)

Synthesized Product

Verified Compound

Click to download full resolution via product page
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Self-validating analytical workflow for compound verification.

Protocol 1: High-Performance Liquid Chromatography
(HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected
amino acids.

e Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 um patrticle size).

e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

o Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

o Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
e Flow Rate: 1.0 mL/min.

» Detection: UV absorbance at 210-220 nm.

o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile
Phase A and B.

e Analysis: Inject 10 pL of the sample solution. The purity is determined by integrating the area
of the product peak relative to the total area of all observed peaks. A purity of 298% is
typically required for use in peptide synthesis.[2]

Protocol 2: Mass Spectrometry (MS) for Molecular
Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) provides direct confirmation of the
molecular weight.

e Instrumentation: An ESI-MS system, often coupled with an LC system (LC-MS).

« lonization Mode: Can be run in both positive and negative ion modes.
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o Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is
infused directly into the source.

e Expected lons:
o Positive Mode [M+H]*: 293.36 + 1.01 = 294.37 m/z
o Negative Mode [M-H]~: 293.36 - 1.01 = 292.35 m/z
o Adducts: Sodium adducts [M+Na]* at 316.35 m/z may also be observed.

 Validation: The observation of the correct mass-to-charge ratio confirms the compound's
identity.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.
While experimental spectra for this specific compound are not widely published, the expected
chemical shifts can be reliably predicted based on the known spectra of Boc-D-phenylalanine
and the principles of aromatic substitution.[8][9]

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal
standard (O ppm).

o Data Acquisition: Acquire *H and 13C spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher). 2D experiments like COSY and HSQC can be used for definitive
assignments.

Table 3: Predicted tH NMR Chemical Shifts (in CDCIs)
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Proton(s)

Predicted Shift
(3, ppm)

Multiplicity

Integration

Justification

Aromatic (Ar-H)

6.8-7.1

Multiplet

3H

The two ortho-
methyl groups
will shield the
aromatic protons,
shifting them
upfield from the
typical 7.2-7.4
ppm range of
unsubstituted

phenylalanine.

NH (Amide)

Broad Singlet

1H

Typical range for
a Boc-protected

amine proton.

a-CH

Multiplet

1H

Alpha-proton
adjacent to the
carbonyl and

Boc-amino

group.

3-CH:z

Multiplet

2H

Diastereotopic
protons of the
methylene group,
shifted slightly by
the bulky ortho-
substituents.

Phenyl-CHs

Singlet

6H

Methyl groups
directly attached
to the aromatic

ring.

Boc-C(CHs)s

Singlet

9H

Characteristic
singlet for the
nine equivalent

protons of the
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tert-butyl group.
[8]

Table 4: Predicted 13C NMR Chemical Shifts (in CDCIs)

Carbon(s) Predicted Shift (8, ppm) Justification

Standard chemical shift for a
C=0 (Carboxyl) ~175 ] )

carboxylic acid carbon.

Carbonyl carbon of the
C=0 (Boc) ~155

carbamate group.

Includes the C1' and the two
Aromatic (Quaternary) 135-140 methyl-substituted carbons

(C2', C6").

. Aromatic carbons bearing a

Aromatic (CH) 126-130

proton.

Quaternary carbon of the tert-
Boc (Quaternary) ~80

butyl group.

Alpha-carbon of the amino
o-CH ~55

acid backbone.
3-CH:z ~38 Beta-carbon of the side chain.

Carbon of the methyl groups
Phenyl-CHs ~20 )

on the phenyl ring.

The three equivalent methyl
Boc-C(CHs)s ~28

carbons of the Boc group.

Section 4: Applications in Research and
Development

Boc-2,6-Dimethyl-D-Phenylalanine is not a general-purpose reagent but a specialized tool for
addressing specific challenges in medicinal chemistry.
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o Constrained Peptides: Its primary application is in the synthesis of conformationally
constrained peptides. The steric bulk of the 2,6-dimethylphenyl group forces the peptide
backbone into specific orientations, which can be used to mimic the structure of a protein's
binding loop, leading to high-affinity ligands.[2]

o Metabolic Stability: The D-configuration provides resistance to enzymatic cleavage.
Furthermore, the methyl groups can block sites of oxidative metabolism on the aromatic ring,
a common pathway for drug inactivation. This can significantly improve the in vivo half-life of
a peptide therapeutic.

e Drug Discovery: It is used in the development of novel therapeutics, particularly enzyme
inhibitors and receptor agonists/antagonists, where precise positioning of the aromatic side
chain is crucial for biological activity.[3][7] It has been explored in the synthesis of opioid
modulators and other complex, biologically active molecules.[7][10]

Conclusion

Boc-2,6-Dimethyl-D-Phenylalanine represents a sophisticated chemical tool that empowers
scientists to exert precise control over peptide structure and function. Its unique combination of
a protease-resistant D-configuration, a sterically demanding side chain, and the versatile Boc
protecting group makes it an invaluable asset for the design of next-generation peptide
therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a
framework for its reliable implementation, ensuring that its full potential can be harnessed in the
demanding fields of drug discovery and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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